2-Ethoxycarbonyl-5-ethylphenylboronic acid
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Overview
Description
2-Ethoxycarbonyl-5-ethylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with ethoxycarbonyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid typically involves the reaction of 2-ethoxycarbonyl-5-ethylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale Suzuki-Miyaura coupling reactions, which are optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-5-ethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halides such as bromine or chlorine in the presence of a base.
Major Products Formed
Phenols: Formed through oxidation.
Boronate Esters: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Ethoxycarbonyl-5-ethylphenylboronic acid is used in various scientific research applications, including:
Chemistry: As a reactant in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing compounds for biological studies.
Medicine: Potential use in drug discovery and development due to its ability to form stable complexes with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-5-ethylphenylboronic acid involves its ability to form covalent bonds with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as Suzuki-Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxycarbonylphenylboronic acid: Similar structure but lacks the ethyl group.
2-Ethoxyphenylboronic acid: Similar structure but lacks the ethoxycarbonyl group.
4-Methoxyphenylboronic acid: Similar boronic acid group but different substituents on the phenyl ring.
Uniqueness
2-Ethoxycarbonyl-5-ethylphenylboronic acid is unique due to the presence of both ethoxycarbonyl and ethyl groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
(2-ethoxycarbonyl-5-ethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-3-8-5-6-9(11(13)16-4-2)10(7-8)12(14)15/h5-7,14-15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHSIBTVJUZOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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